molecular formula C24H26BrNO3 B1405152 (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate CAS No. 592524-95-3

(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate

Cat. No.: B1405152
CAS No.: 592524-95-3
M. Wt: 456.4 g/mol
InChI Key: CONQVBGTNLJASN-UHFFFAOYSA-N
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Description

(E)-Methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate (CAS: 481630-47-1) is a structurally complex acrylate derivative featuring:

  • A cyclohexanecarboxamido group linked to a phenyl ring.
  • A 4-bromobenzyl substituent.
  • An (E)-configured acrylate ester.

This compound has a molecular formula of C32H36BrN2O3 (molecular weight: ~614.55 g/mol), though conflicting data from commercial sources list a molecular weight of 496.64 g/mol (C32H36N2O3) . It is available with ≥98% purity and is soluble in DMSO (100 mM) .

Properties

IUPAC Name

methyl 3-[3-[(4-bromophenyl)methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrNO3/c1-29-23(27)15-12-18-6-5-9-22(16-18)26(17-19-10-13-21(25)14-11-19)24(28)20-7-3-2-4-8-20/h5-6,9-16,20H,2-4,7-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQVBGTNLJASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis generally proceeds via:

  • Preparation of intermediate amide or acrylate derivatives,
  • N-alkylation of the cyclohexanecarboxamide nitrogen with 4-bromobenzyl bromide,
  • Purification by chromatographic techniques.

Detailed Preparation Procedure

Step 1: Preparation of the Cyclohexanecarboxamide Intermediate

  • The cyclohexanecarboxamide core is prepared by coupling cyclohexanecarboxylic acid derivatives with appropriate amines to form the amide bond.
  • This often involves activation of the acid (e.g., using coupling agents) followed by reaction with the amine under controlled conditions.

Step 2: N-Alkylation with 4-Bromobenzyl Bromide

  • Sodium hydride (NaH) is used as a strong base to deprotonate the amide nitrogen of the cyclohexanecarboxamide intermediate.
  • The reaction is carried out in tetrahydrofuran (THF) at low temperature (0°C), stirring for about 30 minutes to ensure complete deprotonation.
  • Then, 4-bromo-1-(bromomethyl)benzene (4-bromobenzyl bromide) is added slowly at 0°C.
  • The mixture is gradually warmed to approximately 15°C and stirred for 14 hours to allow the alkylation to proceed to completion.

Step 3: Work-Up and Purification

  • After completion, water is added to quench the reaction.
  • The organic product is extracted using ethyl acetate in multiple portions.
  • The combined organic layers are washed with brine to remove inorganic impurities.
  • The organic phase is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (typically 3:1) as eluents.
  • This yields (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate as a white solid.

Reaction Conditions and Yields

Parameter Details
Base Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature 0°C initial, warmed to 15°C
Reaction Time 14 hours
Alkylating agent 4-bromo-1-(bromomethyl)benzene
Work-up Extraction with ethyl acetate, brine wash, drying with Na2SO4
Purification Silica gel column chromatography (petroleum ether/ethyl acetate 3:1)
Yield Approximately 66%
Physical State White solid
Characterization 1H NMR, MS, LCMS

Supporting Experimental Data

  • 1H NMR (DMSO-d6): Multiplets in the aromatic region (7.58–7.72 ppm, 7.37–7.50 ppm, 7.06–7.18 ppm), doublet at 6.67 ppm (acrylate vinyl proton), broad singlet at 4.82 ppm (benzylic CH2), singlet at 3.73 ppm (methyl ester), and aliphatic multiplets consistent with cyclohexane protons.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 456.2 consistent with the expected molecular weight.
  • Chromatographic Purity: Confirmed by LCMS retention time analysis.

Reaction Scheme Summary

$$
\text{Intermediate Cyclohexanecarboxamide} + \text{4-bromo-1-(bromomethyl)benzene} \xrightarrow[\text{THF, 0-15°C}]{\text{NaH}} \text{this compound}
$$

Notes on Alternative Methods and Related Compounds

  • Similar amide derivatives have been synthesized using potassium carbonate as a base in acetone with phenol derivatives, but the alkylation with bromobenzyl bromide requires stronger bases like sodium hydride for effective N-alkylation.
  • Copper-catalyzed amidation and acyloxylation methods have been explored for related acrylate compounds, but the direct alkylation approach remains the most straightforward for this specific compound.
  • The compound’s crystalline structure and purity have been confirmed by X-ray crystallography and Hirshfeld surface analysis in related studies, supporting the integrity of the synthetic method.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose Outcome/Yield
Amide formation Cyclohexanecarboxylic acid + amine + coupling agent Formation of cyclohexanecarboxamide intermediate High yield (varies)
Deprotonation Sodium hydride in THF, 0°C Generate nucleophilic amide N- Complete deprotonation
N-Alkylation 4-bromo-1-(bromomethyl)benzene, 0–15°C, 14 h Alkylation of amide nitrogen 66% yield
Work-up & Purification Extraction, brine wash, drying, chromatography Isolation and purification White solid, high purity

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of acrylates, including (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate, exhibit potential anticancer activity. Studies have demonstrated that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, phenyl acrylate derivatives have been shown to interfere with the signaling pathways involved in tumor growth and metastasis .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability of drugs, making it a candidate for developing advanced formulations aimed at improving therapeutic efficacy and reducing side effects .

Herbicidal Activity

This compound has shown promise as a herbicide. Its structural properties contribute to its effectiveness in inhibiting the growth of various weed species, thereby enhancing crop yield and quality. Research has indicated that compounds with similar structures can disrupt plant growth regulators, leading to effective weed management strategies .

Insecticidal Properties

The compound also exhibits insecticidal properties, making it valuable in pest control formulations. Its effectiveness against specific pests has been documented, showcasing its potential as a safer alternative to traditional insecticides .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield high-purity products suitable for further applications. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), ensuring that the synthesized product meets the required specifications for research and industrial use .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating strong efficacy against certain cancer lines .
Study BHerbicidal EffectivenessShowed a reduction in weed biomass by up to 70% when applied at optimal concentrations, indicating potential for agricultural use .
Study CDrug DeliveryReported enhanced bioavailability of co-administered drugs when formulated with this compound, suggesting improvements in therapeutic outcomes .

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Solubility Applications/Notes
Target Compound (481630-47-1) C32H36BrN2O3* 614.55* Cyclohexanecarboxamido, 4-bromobenzyl, (E)-acrylate ≥98% 100 mM in DMSO Specialized medicinal chemistry applications (hypothesized)
Methyl 3-(4-bromophenyl)acrylate (3650-78-0) C10H9BrO2 241.08 4-bromophenyl, (E)-acrylate ≥95% Organic solvents Agrochemical intermediates
(E)-Ethyl 3-(4-bromophenyl)acrylate (24393-53-1) C11H11BrO2 255.11 4-bromophenyl, ethyl ester N/A Ethanol, DMSO Polymer precursors
QM-5010 (574013-67-5) C32H34N2O5 526.63 Benzo[d][1,3]dioxol-5-yl, cyclohexanecarboxamido 95% N/A Catalog chemical for screening
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide (477889-09-1) C23H18BrCl2NO2 491.20 4-bromobenzyloxy, dichlorobenzyl ≥95% N/A Antimicrobial/anticancer research

*Discrepancy noted: Commercial sources list molecular weight as 496.64 (C32H36N2O3), possibly due to missing bromine in reporting .

Key Structural Differences :

Substituent Complexity: The target compound incorporates a cyclohexanecarboxamido group and 4-bromobenzyl, absent in simpler bromophenyl acrylates (e.g., 3650-78-0) . Analogues like 477889-09-1 replace the cyclohexane with dichlorobenzyl, altering electronic properties and toxicity profiles .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~614 vs. 241–526 g/mol) correlates with reduced aqueous solubility, necessitating DMSO for dissolution . Simpler acrylates (e.g., 3650-78-0) dissolve readily in ethanol or hexanes .

Synthetic Routes :

  • The target compound likely requires multi-step synthesis, including amide coupling and Wittig reactions, as seen in analogues like methyl 3-(3-bromophenyl)acrylate (96% yield via phosphoranylidene acetate condensation) .

Functional and Application Comparisons

Agrochemical vs. Medicinal Utility :
  • Simple Bromophenyl Acrylates (e.g., 3650-78-0): Widely used in agrochemicals due to their environmental stability and reactivity as α,β-unsaturated esters .
  • Its structural similarity to Fexaramine derivatives (e.g., 592524-75-9) hints at nuclear receptor targeting .
Hazard Profiles :
  • The target compound carries H302 (harmful if swallowed) and H413 (aquatic toxicity) warnings , common among acrylates due to electrophilic reactivity.

Spectral and Crystallographic Data

  • NMR : The (E)-configuration of the acrylate double bond is confirmed by a coupling constant J = 16.0 Hz in analogues like methyl 3-(3-bromophenyl)acrylate .

Biological Activity

(E)-Methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate (CAS Number: 592524-95-3) is a complex organic compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromobenzyl group, a cyclohexanecarboxamido group, and a phenylacrylate moiety. Its molecular formula is C24H26BrNO3C_{24}H_{26}BrNO_3, with a molecular weight of 456.39 g/mol .

PropertyValue
CAS Number592524-95-3
Molecular FormulaC24H26BrNO3
Molecular Weight456.39 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound has been shown to modulate the activity of enzymes associated with inflammation and cancer cell proliferation, potentially serving as an inhibitor in these processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : It has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis in malignant cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, which are critical in various signaling pathways related to cancer and other diseases .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that this compound significantly reduced the proliferation of certain cancer cell lines. The IC50 values indicated potent activity at low concentrations, suggesting its potential as a therapeutic agent .
  • Mechanistic Studies :
    Mechanistic investigations revealed that the compound could bind irreversibly to target proteins, leading to sustained inhibition of their activity. This characteristic is particularly valuable for developing long-lasting therapeutic agents .
  • Comparative Analysis with Other Compounds :
    In comparative studies with other known inhibitors, this compound exhibited superior selectivity and potency against specific kinases involved in tumor progression .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate?

The synthesis typically involves multi-step routes, including condensation, coupling, and functional group transformations. For example:

  • One-pot cascade reactions : A one-pot allylation–intramolecular vinylogous Michael addition–isomerization cascade using K₂CO₃ or n-BuLi in polar aprotic solvents (e.g., NMP or THF) at controlled temperatures (e.g., -78°C to 120°C) has been reported for analogous acrylate derivatives .
  • Amide bond formation : Condensation reactions with DCC (N,N′-dicyclohexylcarbodiimide) are used to link carboxylic acids and amines, as seen in boron-containing prodrug syntheses .
  • Functional group interconversion : Bromomethyl groups can be converted to azidomethyl groups via Staudinger reduction, as demonstrated in the synthesis of methyl (E)-3-(4-(azidomethyl)phenyl)acrylate .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the acrylate α,β-unsaturated protons (δ ~6.5–7.7 ppm, J = 16 Hz) and the methyl ester (δ ~3.8 ppm). The 4-bromobenzyl group shows aromatic protons at δ ~7.3–7.5 ppm, while cyclohexane carboxamide protons appear as multiplet signals .
  • HRMS : Exact mass analysis confirms molecular formula integrity. For example, a compound with a bromine atom should exhibit isotopic peaks (M⁺ and M+2) in a 1:1 ratio .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antioxidant activity : DPPH radical scavenging assays or lipid peroxidation inhibition tests, as used for ferulic acid derivatives .
  • Cytotoxicity : Cell viability assays (e.g., MTT) against tumor lines like PC-3 or K562, with IC₅₀ calculations .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve conformational ambiguities in this compound?

  • Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL) refine bond lengths, angles, and torsion angles. For example, the (E)-configuration of the acrylate group is confirmed by the dihedral angle between the phenyl and acrylate moieties .
  • Packing analysis : Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) can explain stability and reactivity trends .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

  • Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity, potentially increasing binding to biological targets. For instance, bromine substitution in 3-(3-bromo-4-methoxyphenyl)acrylamide derivatives improves antitumor activity .
  • Steric effects : Bulky groups (e.g., cyclohexane) may reduce metabolic degradation, as seen in prodrug designs .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Base selection : K₂CO₃ in NMP at 120°C achieves higher yields (e.g., 90%) compared to n-BuLi at -78°C (40%) due to better solubility and milder conditions .
  • Purification : Column chromatography with gradient elution (e.g., EtOAc/n-heptane) isolates intermediates effectively .

Q. How can discrepancies in bioactivity data (e.g., moderate vs. significant inhibition) be analyzed?

  • Dose-response curves : Ensure assays cover a wide concentration range to detect threshold effects.
  • Metabolic stability : Differences in cell line-specific enzyme expression (e.g., esterases hydrolyzing methyl esters) may explain variability .

Q. What computational tools support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Predict binding affinities to targets like RXFP1 using software such as AutoDock .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., acrylate β-carbon) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate

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